molecular formula C11H22O2 B1670071 2-Methyldecanoic acid CAS No. 24323-23-7

2-Methyldecanoic acid

Cat. No. B1670071
CAS RN: 24323-23-7
M. Wt: 186.29 g/mol
InChI Key: SAOSCTYRONNFTC-SNVBAGLBSA-N
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Description

2-Methyldecanoic acid is a medium-chain fatty acid . Its molecular formula is C11H22O2 . It has a molecular weight of 186.29 g/mol .


Synthesis Analysis

2-Methyldecanoic acid and 2-methyldodecanoic acid are atypical based on the position of the methyl group, likely requiring specialized biochemistry for their synthesis . The bloom-forming cyanobacteria Trichodesmium, which contributes up to 30% to the total fixed nitrogen in the global oceans, has been observed to produce these compounds .


Molecular Structure Analysis

The IUPAC name of 2-Methyldecanoic acid is 2-methyldecanoic acid . Its InChI is InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) . The Canonical SMILES is CCCCCCCCC©C(=O)O .


Physical And Chemical Properties Analysis

2-Methyldecanoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 289.3±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 58.2±6.0 kJ/mol . The flash point is 154.2±6.9 °C . The index of refraction is 1.444 . The molar refractivity is 54.5±0.3 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .

Scientific Research Applications

Enzymatic Resolution in Biochemistry

2-Methyldecanoic acid has been studied for its potential in enzymatic resolution processes. Research demonstrated the successful resolution of 2-methyldecanoic acid using lipase from Candida cylindracea, indicating the acid's dependency on the chain length for resolution. This process is significant in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and biocatalysis (Holmberg et al., 1991).

Synthesis of Enantiomerically Pure Compounds

Another study focused on synthesizing enantiomerically pure (R)- and (S)-2-methyldecan-1-ol, with 2-methyldecanoic acid being an intermediate in this process. This synthesis is essential for applications requiring specific enantiomers of compounds, such as in certain chemical syntheses and drug formulations (Ferraboschi et al., 1992).

Liquid Crystal Technology

Research in the field of liquid crystal technology has utilized derivatives of 2-methyldecanoic acid. The synthesis of ferro- and antiferro-electric liquid crystals incorporating methyl branchings from compounds like 2-methyldecanoic acid has been explored. These substances are important in developing advanced display technologies and optical devices (Heppke et al., 1997).

Microbial Degradation and Utilization

Studies on microbial degradation and utilization of related compounds to 2-methyldecanoic acid have provided insights into microbial metabolism and potential biotechnological applications. For instance, Pseudomonas strains were found to degrade similar methyl ketones, which can inform the development of bioremediation strategies or microbial processes in industrial biotechnology (Forney et al., 1967).

Novel Chiral Side Chains Synthesis

In the synthesis of novel chiralside chains, derivatives of 2-methyldecanoic acid have been obtained from natural sources like the preen-gland wax of the domestic goose. These derivatives have been used to create ferro- and antiferro-electric liquid crystals with enhanced mesomorphic and electro-optical properties, compared to compounds with fewer methyl branchings. This research is pivotal for advancements in liquid crystal display technology and optical materials (Heppke et al., 1997).

Fatty Acid Metabolism Studies

2-Methyldecanoic acid has been implicated in studies focusing on fatty acid metabolism. For example, research on beta-methyl-heptadecanoic acid, a related compound, in rat heart and liver highlighted different metabolic pathways in these organs. Such studies provide valuable insights into fatty acid metabolism relevant to medical research, particularly in understanding heart and liver diseases (Fink et al., 1990).

Biotechnological Applications

The use of thermoalkalophilic lipases from Geobacillus and Bacillus strains for the hydrolysis of methyl 2-methyldecanoate to produce (R)-2-methyldecanoic acid in high yield and purity has been explored. This process is significant in biotechnological applications for producing specific enantiomers of fatty acids, which can be crucial in various industrial and pharmaceutical contexts (Hutchins et al., 2004).

Future Directions

The high abundance and unusual branching pattern of 2-Methyldecanoic acid suggest that they may play a specific role in globally important organisms like Trichodesmium . A clearer understanding of the fatty acids produced by Trichodesmium can provide insight into how they assemble their associated bacterial community or their mechanism for bloom formation .

properties

IUPAC Name

2-methyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSCTYRONNFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275881, DTXSID40884902
Record name 2-Methyldecanoic acid
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Record name Decanoic acid, 2-methyl-
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyldecanoic acid

CAS RN

24323-23-7, 137765-21-0
Record name 2-Methyldecanoic acid
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Record name Decanoic acid, 2-methyl-
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Record name Decanoic acid, 2-methyl-
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Record name 2-Methyldecanoic acid
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Record name Decanoic acid, 2-methyl-
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Record name 2-methyldecanoic acid
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Synthesis routes and methods I

Procedure details

After 14.6 g of concentrated sulfuric acid and 8.6 g (50 mmol) of (-)-2-methyldecanol were added to 96 ml of water, 16.4 g (10.4 mmol) of potassium permanganate was added dropwise over 4 hours while the reaction temperature was held below 25° C. The thus obtained reaction mixture was poured into 300 ml of ice water, added with 30 g of sodium hydrogen sulfite, adjusted to pH of not more than 1 with hydrochloric acid, extracted with ether and then extracted with a 10% aqueous solution of sodium hydroxide. This extract was added with hydrochloric acid to adjust pH to not more than 1 and again extracted with chloroform. The thus obtained extract was washed with water, dried, concentrated, and distilled under a reduced pressure (0.4 mmHg, 116°~120° C.) to obtain 5.2 g (yield 63%) of (+)-2-metyl decanoic acid.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
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reactant
Reaction Step Two
Quantity
30 g
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Sodium (12.5 g, 0.54 g-atoms) was gradually added in small pieces to absolute ethanol (375 ml) while stirring under an inert (N2) atmosphere until complete solution of the sodium has taken place. Diethyl methylmalonate (95.5 g, 570 mmol) was then added dropwise to the sodium ethoxide solution over 20 minutes and the mixture was heated at reflux for about 15 minutes. After cooling to room temperature, 1-bromooctane (99 g, 512 mmol) was added dropwise over 15 minutes; the mixture was heated at reflux for 2 hours, cooled and neutralized by adding a few drops of glacial acetic acid. About two-thirds of the alcohol was removed by distillation and the residue was washed with 500 ml of water. The organic phase was separated and the aqueous phase extracted with three 50 ml portions of benzene. The organic phase and extracts were combined, washed with water, and dried over anhydrous magnesium sulfate. The residue obtained upon evaporation of the solvent was treated with a solution of 115 g of 86% potassium hydroxide Pellets in 900 ml of reagent ethanol and the mixture heated at reflux, with stirring, for 4 hours. About two-thirds of the solvent was removed by distillation, 750 ml water was added, followed by sufficient (520 ml) 6N sulfuric acid to bring the pH of the solution to 1-2. The organic phase was separated and the aqueous phase was extracted with two portions of ether. The organic phase and extracts were combined, washed with water, then with saturated sodium chloride solution, and finally dried over magnesium sulfate. The residue obtained upon evaporation of the solvent was heated to 180°-190° C. at which temperature decarboxylation occurred smoothly over a period of several minutes. The crude acid was then distilled through a short Vigreux column to give 64 g of product (73% yield), b.p. 143°/5.8 mm (lit. b.p. 137°/4.4 mm), which showed a purity of >99% by GC.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
95.5 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
99 g
Type
reactant
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Quantity
115 g
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reactant
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[Compound]
Name
reagent
Quantity
900 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Six
Yield
73%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
E Holmberg, M Holmquist, E Hedenström… - Applied microbiology …, 1991 - Springer
… In the present investigation, 2methyldecanoic acid was found to be resolved with a higher … alcohol moiety was important in the resolution of 2-methyldecanoic acid (Fig. 5), but this ef- …
Number of citations: 61 link.springer.com
P Berglund, M Holmquist, E Hedenström, K Hult… - Tetrahedron …, 1993 - Elsevier
… The reasons for the higher E-values observed in the resolution of 2-methyloctanoic acid as compared with the resolution of 2-methyldecanoic acid are not clear, but could arise from …
Number of citations: 56 www.sciencedirect.com
PA Wallace, DE Minnikin, K McCrudden… - Chemistry and physics of …, 1994 - Elsevier
Tuberculostearic acid, (R)-10-methyloctadecanoic acid, is a characteristic component of pathogenic mycobacteria and related organisms. Sensitive detection of this acid in infected …
Number of citations: 13 www.sciencedirect.com
BV Burger, MZ Viviers, JPI Bekker, M Le Roux… - Journal of chemical …, 2008 - Springer
… The chiral carboxylic acids, 2-methylnonanoic acid, 2-methyldecanoic acid, 2-methylundecanoic acid, and 2-ethylhexanoic acid were racemates. Cadaverine, putrescine, and 2-…
Number of citations: 87 link.springer.com
P Berglund, C Vörde, HE Hogberg - Biocatalysis, 1994 - Taylor & Francis
… the E-values increased with increasing chain length of the n-alcohol for 2-methyloctanoic acid (E = 80, for n-tetradecanol), it showed a distinct optimum for 2-methyldecanoic acid when …
Number of citations: 40 www.tandfonline.com
P Berglund, M Holmquist, K Hult - Journal of Molecular Catalysis B …, 1998 - Elsevier
… the enantiomers of a 2-methyldecanoic acid ester to the … a structural analogue to 2-methyldecanoic acid, 2-methyl-6-(2… the enantiomers of a 2-methyldecanoic acid ester to the active site …
Number of citations: 36 www.sciencedirect.com
M Holmquist, M Martinelle, P Berglund… - Journal of protein …, 1993 - Springer
… approximately the same enantioselectivity when 2-methyldecanoic acid esters were used as … The enantioselectivities of both lipases in the esterification of 2-methyldecanoic acid with 1-…
Number of citations: 79 link.springer.com
P Berglund, M Holmquist, K Hult, HE Högberg - Biotechnology letters, 1995 - Springer
… Lipase catalyzed resolution of race& 2-methyldecanoic acid, general&d mechanistic scheme… In summary, when using a chiral acyl donor (2-methyldecanoic acid) and immobilised …
Number of citations: 41 link.springer.com
K Liebeton, A Zonta, K Schimossek, M Nardini… - Chemistry & biology, 2000 - cell.com
… Results: A bacterial lipase from Pseudomonas aeruginosa (PAL) was evolved to catalyze with high enantioselectivity the hydrolysis of the chiral model substrate 2-methyldecanoic acid p…
Number of citations: 344 www.cell.com
LF Mao, CH Chu, MJ Luo, A Simon, AS Abbas… - Archives of biochemistry …, 1995 - Elsevier
… 2Methyldecanoic acid and 2-methylhexadecanoic acid were bought from Narchem Corp. (Chicago, IL) and TCI America (Portland, OR), respectively. Aldrich was the source of 2-methyl-…
Number of citations: 38 www.sciencedirect.com

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